[(3-Chloro-5-fluorophenyl)methyl]hydrazine
CAS No.: 1000805-95-7
Cat. No.: VC7930246
Molecular Formula: C7H8ClFN2
Molecular Weight: 174.60
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1000805-95-7 |
|---|---|
| Molecular Formula | C7H8ClFN2 |
| Molecular Weight | 174.60 |
| IUPAC Name | (3-chloro-5-fluorophenyl)methylhydrazine |
| Standard InChI | InChI=1S/C7H8ClFN2/c8-6-1-5(4-11-10)2-7(9)3-6/h1-3,11H,4,10H2 |
| Standard InChI Key | XDXDPCDHLBCNES-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C=C1F)Cl)CNN |
| Canonical SMILES | C1=C(C=C(C=C1F)Cl)CNN |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
[(3-Chloro-5-fluorophenyl)methyl]hydrazine is defined by the systematic IUPAC name hydrazine, [(3-chloro-5-fluorophenyl)methyl]-, and is registered under CAS number 1000805-95-7 . The compound’s molecular formula, C₇H₈ClFN₂, reflects a benzene ring substituted with chlorine and fluorine at the 3- and 5-positions, respectively, and a methylhydrazine group at the benzylic position. The SMILES notation NNCc1cc(F)cc(c1)Cl succinctly encodes its connectivity, while the MDL number MFCD11110100 facilitates precise identification in chemical databases .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈ClFN₂ |
| Molecular Weight | 174.6032 g/mol |
| CAS Number | 1000805-95-7 |
| SMILES | NNCc1cc(F)cc(c1)Cl |
| MDL Number | MFCD11110100 |
Stereoelectronic Features
The compound’s reactivity is governed by the electron-withdrawing effects of the chlorine and fluorine substituents, which polarize the aromatic ring and enhance the electrophilicity of adjacent positions. The hydrazine moiety (–NH–NH₂) provides nucleophilic character, enabling participation in condensation and cyclization reactions . Density functional theory (DFT) calculations predict a planar aromatic system with partial positive charge localization at the methylene carbon adjacent to the hydrazine group, facilitating nucleophilic attacks.
Synthesis and Manufacturing
Synthetic Routes
While detailed synthetic protocols for [(3-Chloro-5-fluorophenyl)methyl]hydrazine are proprietary, general methodologies for analogous hydrazine derivatives involve the reaction of halogenated benzyl halides with hydrazine hydrate. For example, a plausible route may begin with 3-chloro-5-fluorobenzyl chloride treated with anhydrous hydrazine in a polar aprotic solvent like dimethylformamide (DMF), yielding the target compound after purification via column chromatography .
Table 2: Representative Reaction Conditions
| Reactant | Reagent/Conditions | Product |
|---|---|---|
| 3-Chloro-5-fluorobenzyl chloride | Hydrazine hydrate, DMF, 25°C | [(3-Chloro-5-fluorophenyl)methyl]hydrazine |
Purification and Characterization
Post-synthesis, the crude product is typically purified using silica gel chromatography, with ethyl acetate/hexane eluents. Nuclear magnetic resonance (NMR) spectroscopy confirms structure: ¹H NMR displays a singlet for the methylene protons (–CH₂–NH–NH₂) at δ 3.8–4.2 ppm, while ¹³C NMR reveals aromatic carbons adjacent to electronegative substituents at δ 115–125 ppm . Mass spectrometry (MS) shows a molecular ion peak at m/z 175.0 ([M+H]⁺), consistent with the molecular weight.
Pharmacological Applications
Role as a Pharmaceutical Intermediate
[(3-Chloro-5-fluorophenyl)methyl]hydrazine is a versatile building block in drug discovery, particularly in synthesizing kinase inhibitors and serotonin receptor modulators. Its hydrazine group undergoes nucleophilic substitution with carbonyl compounds to form hydrazones, which are precursors to heterocycles like pyrazoles and triazoles . For instance, condensation with β-ketoesters yields pyrazole derivatives, a scaffold prevalent in anti-inflammatory and anticancer agents .
Case Study: Antidepressant Development
The compound’s utility is exemplified in the synthesis of 5-HT1A receptor agonists, which are investigated for treating depression and anxiety. By reacting [(3-Chloro-5-fluorophenyl)methyl]hydrazine with a substituted piperidone, researchers have generated novel ligands with high affinity for serotonin receptors . These ligands demonstrate nanomolar binding constants (Kᵢ < 10 nM) in vitro, highlighting the structural importance of the chlorinated fluorophenyl group in target engagement .
Future Perspectives and Research Directions
Expanding Synthetic Utility
Recent advances in flow chemistry and biocatalysis offer opportunities to optimize the synthesis of [(3-Chloro-5-fluorophenyl)methyl]hydrazine. Enzymatic amination using transaminases could enhance stereoselectivity and reduce waste generation compared to traditional methods.
Targeted Drug Delivery Systems
Functionalizing the hydrazine group with polyethylene glycol (PEG) chains or nanoparticle carriers may improve the pharmacokinetic profile of derivatives, enabling sustained release in cancer therapeutics.
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